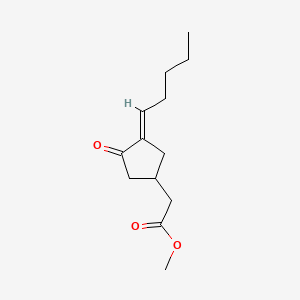
Methyl 3-oxo-4-pentylidenecyclopentaneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxo-4-pentylidenecyclopentaneacetate is an organic compound with the molecular formula C13H20O3. It is a derivative of cyclopentane and is characterized by the presence of a methyl ester group, a ketone group, and a pentylidene substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-oxo-4-pentylidenecyclopentaneacetate typically involves the condensation of cyclopentanone with a suitable aldehyde, followed by esterification. One common method is the Claisen-Schmidt condensation, where cyclopentanone reacts with pentanal in the presence of a base to form the intermediate product. This intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group in the compound can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
Methyl 3-oxo-4-pentylidenecyclopentaneacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism by which methyl 3-oxo-4-pentylidenecyclopentaneacetate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ketone and ester groups in the compound can participate in various biochemical reactions, influencing its activity and potency.
Comparaison Avec Des Composés Similaires
Methyl 3-oxo-4-pentylcyclopentaneacetate: Similar structure but lacks the double bond in the pentylidene group.
Ethyl 3-oxo-4-pentylidenecyclopentaneacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-oxo-4-hexylidenecyclopentaneacetate: Similar structure but with a hexylidene group instead of a pentylidene group.
Uniqueness: Methyl 3-oxo-4-pentylidenecyclopentaneacetate is unique due to the presence of the pentylidene group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and makes it a valuable compound in various synthetic and industrial applications.
Propriétés
Numéro CAS |
84824-80-6 |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
methyl 2-[(4E)-3-oxo-4-pentylidenecyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-7-10(8-12(11)14)9-13(15)16-2/h6,10H,3-5,7-9H2,1-2H3/b11-6+ |
Clé InChI |
LYAXDZCODXLABU-IZZDOVSWSA-N |
SMILES isomérique |
CCCC/C=C/1\CC(CC1=O)CC(=O)OC |
SMILES canonique |
CCCCC=C1CC(CC1=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















